

An In-depth Technical Guide to Elaidic Acid-d9: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *Elaidic acid-d9*

Cat. No.: *B15557148*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Elaidic acid-d9**, a deuterated form of elaidic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Elaidic acid-d9 serves as an invaluable internal standard for the accurate quantification of elaidic acid in various biological matrices through mass spectrometry-based techniques.^[1] Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being the increased mass due to the deuterium atoms.

Core Physical and Chemical Data

The quantitative data for **Elaidic acid-d9** and its non-deuterated form, Elaidic acid, are summarized below for comparative analysis. The properties of the deuterated form are expected to be very similar to the non-deuterated analog.

Property	Elaidic acid-d9	Elaidic acid	References
Molecular Formula	C ₁₈ H ₂₅ D ₉ O ₂	C ₁₈ H ₃₄ O ₂	[2]
Molar Mass	291.52 g/mol	282.46 g/mol	[2][3]
Melting Point	Not explicitly available	42 - 44 °C	[4]
Boiling Point	Not explicitly available	288 °C at 100 mmHg	[5]
Appearance	Crystalline solid	White crystalline solid	[6]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~100 mg/ml). Insoluble in water. Soluble in 0.15 M Tris-HCl buffer (pH 8.5) at approximately 1 mg/ml.	[5][6][7]
Storage Temperature	-20°C	-20°C	[6]
Stability	≥ 1 year at -20°C	≥ 1 year at -20°C	[6][8]

Experimental Protocols

The primary application of **Elaidic acid-d9** is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of elaidic acid.[1]

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard

This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples using a deuterated internal standard like **Elaidic acid-d9**.

1. Sample Preparation and Lipid Extraction:

- **Sample Homogenization:** Homogenize the biological sample (e.g., plasma, tissue, or cells) in an appropriate buffer.[\[9\]](#)
- **Addition of Internal Standard:** Add a known amount of **Elaidic acid-d9** to the homogenized sample at the beginning of the extraction process to account for analyte loss during sample preparation.[\[9\]](#)
- **Lipid Extraction:** Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or hexane/isopropanol to separate the lipids from other cellular components.[\[9\]](#)
- **Phase Separation:** Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including the analyte and the internal standard, will be in the organic phase.[\[9\]](#)
- **Solvent Evaporation:** Evaporate the organic solvent under a stream of nitrogen to obtain the lipid extract.[\[9\]](#)

2. Saponification (for total fatty acid analysis):

- To release fatty acids from complex lipids (e.g., triglycerides, phospholipids), resuspend the lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds.[\[9\]](#)
- Neutralize the solution with an acid, such as hydrochloric acid.[\[9\]](#)

3. Derivatization (for GC-MS analysis):

- For GC-MS analysis, convert the fatty acids to their more volatile methyl ester (FAMES) or pentafluorobenzyl (PFB) ester derivatives.[\[10\]](#)[\[11\]](#) This is typically achieved by reacting the fatty acids with a derivatizing agent like BF_3 -methanol or PFB-Br.

4. Instrumental Analysis (GC-MS or LC-MS):

- **GC-MS Analysis:**
 - Inject the derivatized sample onto a GC column (e.g., a fused silica capillary column) for separation.[\[12\]](#)

- The separated compounds are then introduced into the mass spectrometer for detection and quantification.
- LC-MS Analysis:
 - Dissolve the extracted fatty acids in a suitable solvent and inject them into a liquid chromatograph equipped with a C18 reversed-phase column for separation.[13]
 - The eluent from the LC is directed to a mass spectrometer for detection. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

5. Quantification:

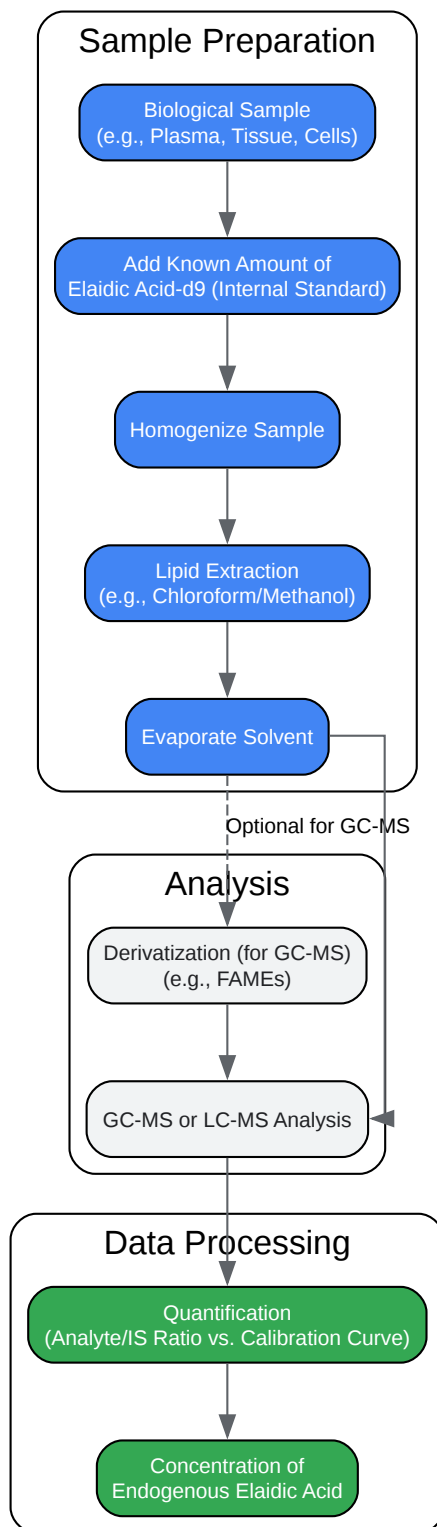
- Quantify the amount of endogenous elaidic acid in the sample by comparing the peak area of the analyte to the peak area of the known concentration of the **Elaidic acid-d9** internal standard.[9] A calibration curve is generated using known concentrations of non-deuterated elaidic acid and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates a typical workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard.

Experimental Workflow for Fatty Acid Quantification



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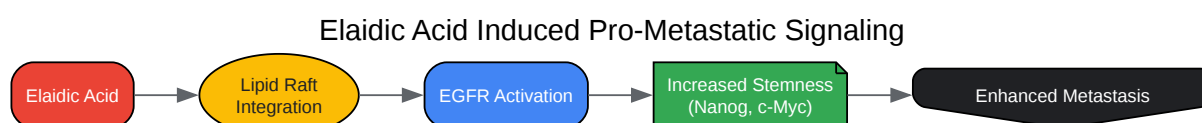
Caption: A generalized workflow for quantifying fatty acids using an internal standard.

Signaling Pathways Influenced by Elaidic Acid

While **Elaidic acid-d9** is primarily used as a tracer, its non-deuterated form, elaidic acid, has been shown to influence several cellular signaling pathways. These pathways are relevant to researchers studying the biological effects of trans fatty acids.

1. Elaidic Acid and Pro-Metastatic Signaling in Colorectal Cancer

Elaidic acid has been found to promote metastasis in colorectal cancer cells by integrating into lipid rafts and activating Epidermal Growth Factor Receptor (EGFR) signaling.^[14]



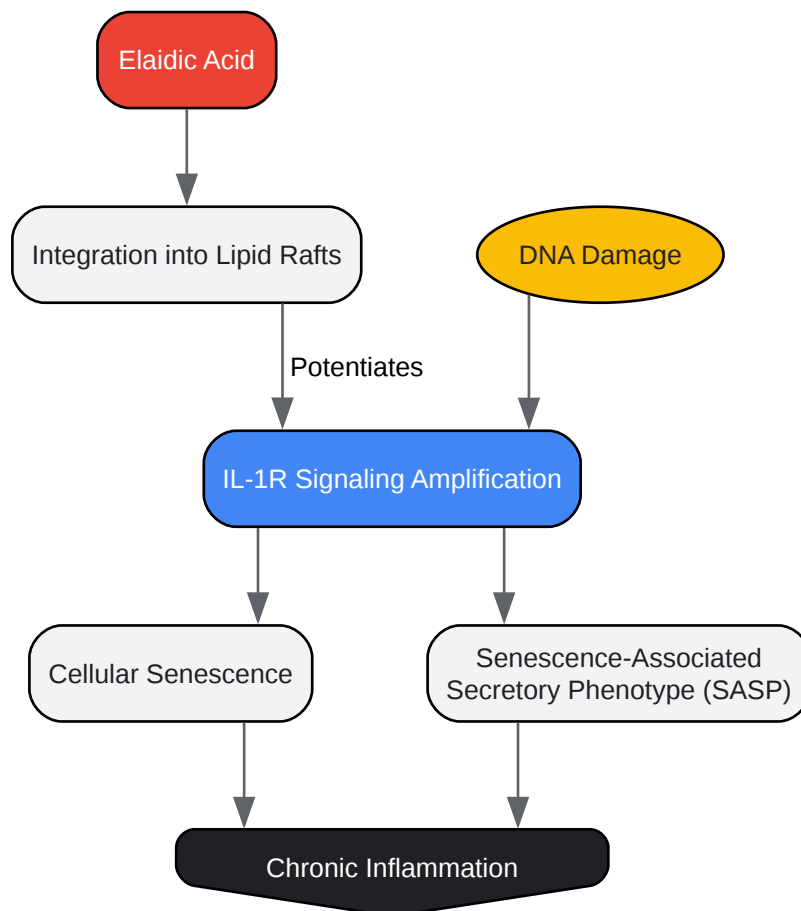
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Caption: Elaidic acid promotes cancer metastasis via lipid raft-mediated EGFR activation.

2. Elaidic Acid, Cellular Senescence, and Inflammation

Elaidic acid can amplify interleukin-1 receptor (IL-1R) signaling in response to DNA damage, leading to cellular senescence and the senescence-associated secretory phenotype (SASP).^[15]

Elaidic Acid, Cellular Senescence, and Inflammation



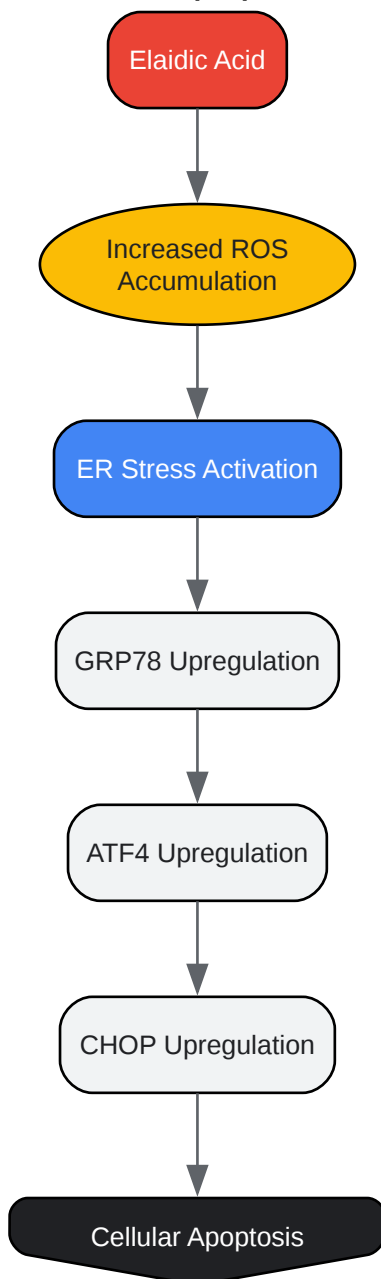
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Caption: Elaidic acid enhances inflammatory signaling and cellular senescence.

3. Elaidic Acid-Induced Apoptosis via ER Stress

In neuronal cells, elaidic acid has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and activating the endoplasmic reticulum (ER) stress pathway.^{[16][17]}

Elaidic Acid Induced Apoptosis via ER Stress



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Caption: Elaidic acid triggers apoptosis through ROS and ER stress pathways.

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